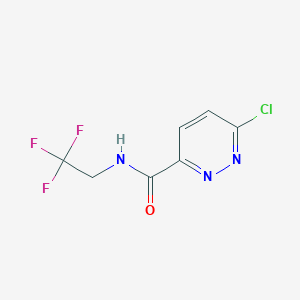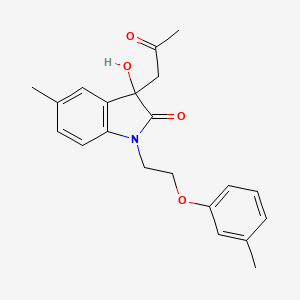
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one, also known as HMI-1, is a synthetic compound that belongs to the indoline family. It has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a key regulator of cell growth and survival, and its overexpression has been linked to cancer development and progression. By inhibiting CK2, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one may be able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and migration, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has also been shown to have anti-inflammatory effects, which may be beneficial in treating certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is that it has been synthesized in a relatively straightforward manner, making it readily available for further research. Additionally, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been shown to be effective in inhibiting the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent. However, limitations of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one include its relatively low solubility in water, which may make it difficult to administer in vivo, and its lack of selectivity for cancer cells, which may result in off-target effects.
Orientations Futures
There are several potential future directions for research on 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one. One area of interest is the development of more selective CK2 inhibitors, which may have fewer off-target effects. Additionally, further studies are needed to determine the efficacy of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one in animal models and to identify any potential side effects. Finally, research on the combination of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one with other cancer therapies may be warranted, as it may enhance the effectiveness of existing treatments.
In conclusion, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is a synthetic compound that has shown potential as a therapeutic agent for the treatment of cancer. Its ability to inhibit the growth of cancer cells and prevent metastasis makes it an attractive candidate for further research. While there are limitations to its use, including its low solubility and lack of selectivity, future research may help to address these issues and further elucidate the potential of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one in cancer treatment.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one involves several steps, including the condensation of 2-acetylindole with m-tolylglycine, followed by a reaction with ethyl bromoacetate to form the ester. The final step involves the hydrolysis of the ester to form 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one. The synthesis of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been optimized to improve yield and purity, making it a viable option for further research.
Applications De Recherche Scientifique
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been studied for its potential use in cancer treatment, specifically in inhibiting the growth of cancer cells. In vitro studies have shown that 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Propriétés
IUPAC Name |
3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-5-4-6-17(11-14)26-10-9-22-19-8-7-15(2)12-18(19)21(25,20(22)24)13-16(3)23/h4-8,11-12,25H,9-10,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMNQXCZMRKSDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

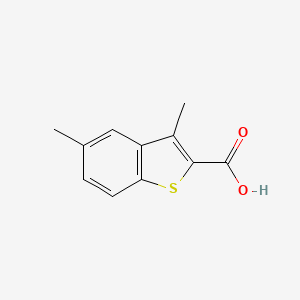
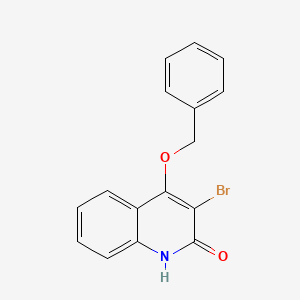
![6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2399115.png)
![(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2399116.png)
![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)
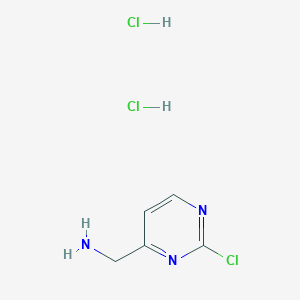
![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)
![(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399122.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2399123.png)
![N-[(4-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2399124.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2399127.png)

